C.I.Reactive Black 3

Catalog No.
S1824607
CAS No.
12236-78-1
M.F
Cr2N
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I.Reactive Black 3

CAS Number

12236-78-1

Product Name

C.I.Reactive Black 3

Molecular Formula

Cr2N

Molecular Weight

0

Synonyms

C.I.Reactive Black 3

Comparative Data of Reactive Black Dyes

Author: Smolecule Technical Support Team. Date: February 2026

Dye Name CAS Registry Number Molecular Formula Molecular Weight (g/mol) Primary Applications Key Fastness Properties (ISO Standards)
C.I. Reactive Black 1 [1] 12236-77-0 C₂₃H₁₃ClN₈Na₂O₁₀S₂ 706.96 Dyeing cotton, hemp, polyamide, and viscose [1] Light: 6, Soaping (100°C): 5 (Fading), 4-5 (Staining) [1]
C.I. Reactive Black 5 [2] 17095-24-8 Information missing from search results Information missing from search results Permanently listed for coloring contact lenses by the U.S. FDA [2] Information missing from search results
C.I. Reactive Black 13 [3] 12225-31-9 C({10})H({15})ClN({4})O({5})S (listed), C({23})H({25})NO(_{6}) (listed) 322.82 (listed) [3] Cotton dyeing, biological staining, environmental studies [3] Light: Good, Washing: Excellent [3]
C.I. Reactive Black 42 [4] Information missing from search results C({30})H({19})Cl({2})FN({11})Na({3})O({11})S(_{3}) 964.46 [4] Information missing from search results Light: 5, Soaping: 5 [4]

Scientific Context and Experimental Considerations

For your research, understanding the general class of reactive dyes and their associated experimental protocols is crucial.

  • General Dyeing Protocol for Reactive Dyes: A typical industrial dyeing process for cellulosic fibers like cotton involves several stages [5]:
    • Adsorption: The dye is dissolved in water and the fabric is immersed. An electrolyte (e.g., sodium chloride or sodium sulfate) is added to promote the exhaustion of the dye from the solution onto the fiber [5].
    • Fixation: An alkali (e.g., sodium carbonate) is added to create a pH of around 10-11. This activates the reactive group on the dye, enabling it to form a covalent bond with the hydroxyl groups of the cellulose fiber [5].
    • Washing: The fabric is thoroughly washed to remove any hydrolyzed (unreacted) dye, which is crucial for achieving good wet-fastness properties [5].
  • Toxicity and Environmental Studies: One key area of research involves the environmental impact of reactive azo dyes. Experimental protocols often focus on decolorization and toxicity assessment [6].
    • Hydrolysis: Dyes are often refluxed in a sodium hydroxide solution (pH 11) for several hours to simulate the hydrolyzed form found in wastewater [6].
    • Anaerobic Decolorization: The hydrolyzed dyes are then subjected to bacterial strains or a mixed microbial consortium in a baffled reactor to break the azo bond under anaerobic conditions [6].
    • Toxicity Testing: The toxicity of the original dye, its hydrolyzed form, and the decolorized products can be evaluated using bioassays, such as those involving the luminescent bacterium Vibrio fischeri [6].

The following diagram illustrates the core mechanism of how a reactive dye bonds to a cellulose fiber, which is fundamental to its application and permanence.

G Reactive dye covalent bond formation with cellulose. This illustrates the permanent bonding mechanism. Alkali Alkali Activation Activation Alkali->Activation Provides OH⁻ ions Dye Dye ActivatedDye ActivatedDye Dye->ActivatedDye  Reactive group activation Cellulose Cellulose CelluloseO CelluloseO Cellulose->CelluloseO  Deprotonation CovalentBond CovalentBond Activation->ActivatedDye  Chemical activation ActivatedDye->CovalentBond CelluloseO->CovalentBond

Key Research and Safety Insights

  • Environmental Impact: A significant challenge with reactive dyes is their relatively low fixation rate (60-80%), meaning a substantial portion hydrolyzes and ends up in wastewater, contributing to environmental pollution and potential aquatic toxicity [6] [5].
  • Synergy in Formulations: Some high-performance reactive black dyes are not single compounds but precise mixtures of reactive red, yellow, and blue dyes. This formulation strategy is used to achieve deep shades, uniform dyeing, and enhanced compatibility [7].
  • Regulatory Status for Non-Textile Use: While reactive dyes are industrial workhorses for textiles, it is critical to note that they are not approved for ingestion or use in pharmaceutical formulations [5]. One specific dye, Reactive Black 5, has a very narrow FDA approval only for use in coloring contact lenses [2].

References

Experimental Protocol for Determining Absorbance Spectrum

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol, adapted from general practices for reactive dye analysis, outlines the steps to characterize an absorbance spectrum using UV-Vis spectrophotometry [1] [2].

1. Sample Preparation

  • Stock Solution: Accurately weigh a small quantity (e.g., 10 mg) of purified C.I. Reactive Black 3 dye. Dissolve it in an appropriate solvent (typically distilled water or a buffer) and transfer to a volumetric flask (e.g., 1 L) to prepare a stock solution of known concentration (e.g., 10 mg/L) [3].
  • Dilution Series: Prepare a series of diluted solutions from the stock solution for initial testing and to ensure the absorbance readings fall within the linear range of the spectrophotometer (typically below 1.5-2.0 absorbance units).

2. Instrumental Analysis using UV-Vis Spectrophotometry

  • Instrument Calibration: Zero the spectrophotometer using a cuvette filled only with the pure solvent (the "blank").
  • Wavelength Scan: Place a cuvette containing the dye solution in the spectrophotometer. Perform a full wavelength scan, typically from 200 nm to 800 nm, to identify all absorption peaks, including those in the UV and visible regions [4].
  • Identify λmax: The wavelength at which the highest absorption peak occurs in the visible range is the λmax, which is responsible for the dye's color.

3. Data Collection for Quantification

  • Once λmax is identified, use the dilution series to measure the absorbance at this specific wavelength for each known concentration.
  • This data is used to create a calibration curve (Absorbance vs. Concentration), which follows the Beer-Lambert law and is essential for quantifying dye concentration in unknown samples [2].

The workflow below summarizes this experimental process:

Start Start Experiment Prep Prepare Stock Solution and Dilution Series Start->Prep Config Configure and Zero UV-Vis Spectrophotometer Prep->Config Scan Perform Full Wavelength Scan Config->Scan Id Identify Maximum Absorbance Wavelength (λmax) Scan->Id Data Measure Absorbance at λmax for All Standard Solutions Id->Data Curve Create Calibration Curve (Absorbance vs. Concentration) Data->Curve End Analysis Complete Curve->End

Experimental workflow for determining a dye's absorbance spectrum.

Reference Data for Other Reactive Dyes

For context, the table below lists the λmax of other common reactive dyes found in the search results. Please note that these values are for reference only and do not pertain to C.I. Reactive Black 3.

Dye Name λmax (Wavelength of Maximum Absorbance) Reference Context
Reactive Black 5 (RB5) 597.6 nm [3] Analysis in aqueous solution
C.I. Reactive Red 195 550 nm [2] UV-Vis analysis in a study
C.I. Reactive Blue 19 596 nm [2] UV-Vis analysis in a study
C.I. Reactive Red 120 (RR 120) 535 nm (visible) and 289 nm (UV) [4] Ozonation study

How to Locate the Specific Data

Since the direct data is not available in the public domain, you may need to take the following steps to obtain it:

  • Source a Pure Sample: The most reliable method is to obtain a pure sample of C.I. Reactive Black 3 from a commercial chemical supplier and perform the experimental protocol outlined above.
  • Contact Manufacturers: Reach out to technical departments of companies that list this dye (e.g., on supplier catalogs) as they may have technical data sheets containing the absorbance spectrum [5].
  • Specialized Databases: Investigate access to specialized chemical databases or analytical journals that may contain this specific physicochemical property.

References

C.I. Reactive Black 3 initial investigation

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Common Reactive Black Dyes

Although data on C.I. Reactive Black 3 is absent, the table below summarizes the key information available on other reactive black dyes that are prevalent in scientific literature and industry.

Dye Name Molecular Formula Molecular Weight (g/mol) CAS Registry Number Key Structural Features
C.I. Reactive Black 5 [1] C₂₆H₂₁N₅Na₄O₁₉S₆ 991.82 12225-25-1 / 17095-24-8 Double azo class [1]
C.I. Reactive Black 8 [2] Information not specified in search results - - Information not specified in search results
C.I. Reactive Black 31 [3] C₂₉H₁₈CuN₆Na₄O₁₇S₄ 1006.25 12731-63-4 Double azo class; contains Copper (Cu) [3]

Experimental Protocols for Dye Degradation

Research on reactive dyes often focuses on their environmental impact and removal from wastewater. Here are detailed methodologies for two advanced degradation techniques cited in the search results.

Anodic Oxidation with Ultrasonic Irradiation (for C.I. Reactive Black 8)

This protocol is adapted from studies on the decolorization of CI Reactive Black 8 [2].

  • 1. Experimental Setup: The process is carried out in an electrochemical cell. A Ti/RuO₂-IrO₂ electrode is used as the anode, and stainless steel serves as the cathode. An ultrasonic horn or bath is required to provide irradiation at 100 W L⁻¹ [2].
  • 2. Recommended Operational Parameters:
    • Current Density: 31.7 mA cm⁻²
    • Initial Dye Concentration: 100 mg L⁻¹
    • Supporting Electrolyte (NaCl) Concentration: 0.1 mol L⁻¹
    • Initial pH: 5.4 (acidic conditions are noted to favor decolorization)
    • Reaction Time: 90 minutes
  • 3. Data Collection & Kinetics: Sample the solution at regular intervals to measure the decrease in absorbance at the dye's characteristic wavelength. The decolorization process has been reported to follow pseudo-first-order kinetics. Under the conditions above, a 32.4% COD (Chemical Oxygen Demand) removal efficiency can be expected after 90 minutes [2].

This experimental workflow can be visualized as follows:

Start Start Experiment Setup Setup Electrochemical Cell • Ti/RuO₂-IrO₂ Anode • Stainless Steel Cathode • Ultrasonic Irradiation (100 W/L) Start->Setup Params Set Operational Parameters • Current Density: 31.7 mA/cm² • Dye Conc.: 100 mg/L • pH: 5.4 • Electrolyte: 0.1 mol/L NaCl Setup->Params Run Run Reaction for 90 min Params->Run Monitor Monitor Decolorization • Sample at intervals • Measure absorbance Run->Monitor Analyze Analyze Data • Fit to Pseudo-First-Order Kinetics • Calculate COD Removal Monitor->Analyze End End Experiment Analyze->End

Experimental workflow for anodic oxidation of Reactive Black 8.

PMS/Co@MXene Catalytic System (for C.I. Reactive Red 195)

This protocol is based on a study using a cobalt-loaded MXene catalyst to degrade a reactive dye, demonstrating a highly effective advanced oxidation process [4].

  • 1. Catalyst Synthesis: The Co@MXene catalyst is synthesized from a Ti₂AlN MAX phase precursor using a molten CoCl₂ salt method. This process etches the Al layer and reduces Co²⁺ to metallic Co particles, which anchor onto the MXene layers [4].
  • 2. Degradation Procedure:
    • Add 1.0 g L⁻¹ of the synthesized Co@MXene catalyst to the dye solution (e.g., 60 mg L⁻¹).
    • Add 3 g L⁻¹ of Peroxymonosulfate (PMS) as the oxidant.
    • Adjust the initial pH to 7.0.
    • React at 25 °C for 36 minutes with constant stirring.
  • 3. Data Collection & Kinetics: The degradation is very effective, achieving over 97% degradation under these conditions. The rate constant was reported as 0.0894 min⁻¹. The presence of inorganic salts like NaCl (20 g L⁻¹) can increase the degradation rate significantly [4].

Relevance to Drug Development Professionals

While this information pertains to textile dyes, the core principles and techniques have direct parallels in pharmaceutical research.

  • Advanced Oxidation Processes (AOPs) are crucial for studying the environmental fate and degradation of pharmaceutical compounds, many of which are complex organic molecules.
  • The experimental protocols for activating oxidants (like PMS) with metal catalysts are similar to those used in probing redox-based mechanisms that could be relevant to drug metabolism or toxicity.
  • Techniques like pulse radiolysis, used to study transient radicals in dye degradation [5], are equally vital for understanding the free radical intermediates in biochemical and pharmacological systems.

How to Proceed with Your Investigation

Given the lack of specific data on C.I. Reactive Black 3, I suggest the following steps:

  • Verify the Nomenclature: Double-check the identity of "C.I. Reactive Black 3." It is possible the name is a typo or refers to a very obscure or proprietary dye not listed in the Colour Index.
  • Focus on Well-Studied Analogues: Use the data provided on Reactive Black 5, 8, and 31 as a foundational guide. The degradation protocols for these dyes are robust and can be adapted for related compounds.
  • Consult Specialized Databases: For definitive information, search the official Colour Index International database, which is the most authoritative source on dye structures and nomenclature.

References

Application Notes: Removal of Reactive Dyes from Wastewater

Author: Smolecule Technical Support Team. Date: February 2026

1. Background The discharge of colored wastewater from the textile industry is a major environmental concern. Reactive dyes, characterized by their soluble anionic nature, are designed to bond covalently with textile fibers. However, a significant fraction (up to 30%) is hydrolyzed and wasted, leading to highly colored effluent that is resistant to conventional aerobic biological treatment [1]. Their presence in water bodies reduces sunlight penetration, disrupts aquatic photosynthesis, and can have toxic, carcinogenic, or mutagenic effects [2] [3]. Therefore, effective treatment is crucial before discharge.

2. Promising Removal Strategies While conventional activated sludge plants have low removal efficiency for soluble reactive dyes [1], several physicochemical methods show high efficacy. The table below summarizes key strategies applicable to reactive dye removal:

Table 1: Strategies for Reactive Dye Removal from Wastewater

Strategy Mechanism Key Advantages Reported Efficacy for Similar Dyes
Adsorption Dye molecules accumulate on the surface of a solid adsorbent [3]. High efficiency, simplicity of operation, cost-effectiveness, sludge-free process, recyclability [3]. Modified chitosan beads achieved ~100% removal of Reactive Black 5 [4].
Chemical Coagulation Destabilizes colloidal dye particles using coagulants (e.g., Al salts), forming settleable flocs [1]. Effective full decolorization; well-established technology [1]. >90% removal of Reactive Red 45 and Reactive Green 8 using Al(III) [1].
Combined Coagulation/Adsorption Coagulation for bulk removal, followed by adsorption as a polishing step [1]. Complete decolorization; reduces coagulant consumption and sludge volume [1]. 99.9% dye and 95.7% COD removal achieved for reactive dyes [1].
Electrochemical Treatment Electrochemical destruction of dye molecules [5]. High efficiency; performance enhanced by effluent salinity [5]. 95-100% color removal reported for Reactive Black 5 and Reactive Red 231 [5].
Enzymatic Treatment Specific enzymes (e.g., laccase) break down the dye's chemical structure [5]. Eco-friendly; operates well at high salinity [5]. Up to 93% efficiency for a chlorotriazine reactive dye [5].

3. Workflow for Evaluating Treatment Methods The following diagram outlines a logical workflow for selecting and testing a treatment method for a specific reactive dye like C.I. Reactive Black 3.

G Start Start: Dye Wastewater Characterization A1 Analyze Key Parameters: - Initial Dye Concentration - Solution pH - Temperature - Presence of Salts/Interferents Start->A1 B1 Select Treatment Method A1->B1 C1 Perform Bench-Scale Tests B1->C1 D1 Optimize Process Parameters C1->D1 E1 Evaluate Treatment Efficiency: - Dye Removal (%) - COD/TOC Reduction - Sludge Production D1->E1 F1 Successful? Yes E1->F1 Yes H1 No → Re-evaluate Method E1->H1 No G1 Scale-Up & Implementation F1->G1 H1->B1

Detailed Experimental Protocols

Protocol 1: Dye Removal by Adsorption Using Modified Chitosan Beads

This protocol is adapted from a recent study that achieved excellent removal of Reactive Black 5 using sulfuric acid-treated chitosan beads modified with a Deep Eutectic Solvent (DES) [4].

1.1 Adsorbent Synthesis

  • Unmodified Chitosan Beads (un-Ch): Dissolve chitosan (40 g/L) in 2% (v/v) acetic acid with stirring at 333 K for 24 hours. Drop the viscous solution into a 2.5 M NaOH solution using a syringe to form spherical beads. Leave overnight in NaOH, then wash thoroughly with water until neutral pH. Air-dry at room temperature [4].
  • DES Modification: Prepare a DES by mixing choline chloride and urea in a 1:2 molar ratio at 353 K until a clear liquid forms. Combine the wet un-Ch beads with the DES in a 1:1 weight ratio. Keep under vacuum with stirring at 333 K overnight. Let stand for 24 hours, then wash and air-dry (termed Ch-DES) [4].
  • Acid Treatment: Soak the Ch-DES beads in purified water for 5 hours. Remove excess water and treat with 0.1 M sulfuric acid for 5 hours under stirring. Rinse extensively with water until neutral pH and air-dry. The final product is ST-Ch-DES [4].

1.2 Batch Adsorption Experiment

  • Prepare dye solutions of C.I. Reactive Black 3 at desired concentrations (e.g., 25-250 mg/L) [4].
  • In a series of Erlenmeyer flasks, add a fixed dose (e.g., 1 g/L) of ST-Ch-DES adsorbent to a known volume of dye solution.
  • Key Parameters to Test:
    • Initial Dye Concentration: Vary from low to high.
    • Solution pH: Adjust across a range (e.g., 3-9) using NaOH or HCl.
    • Contact Time: Take samples at different time intervals to establish kinetics.
    • Temperature: Conduct experiments at 298 K, 308 K, and 318 K for isotherm modeling.
  • Agitate the flasks in a shaker incubator at constant speed until equilibrium.
  • Filter the samples and analyze the supernatant spectrophotometrically at the dye's λmax to determine residual concentration.

1.3 Data Analysis

  • Calculate adsorption capacity: qe = (Co - Ce) * V / m, where qe is capacity (mg/g), Co and Ce are initial and equilibrium concentrations (mg/L), V is solution volume (L), and m is adsorbent mass (g) [4].
  • Fit kinetic data to Pseudo-first-order and Pseudo-second-order models.
  • Fit equilibrium data to Langmuir and Freundlich isotherm models.

Table 2: Expected Performance Based on Similar Reactive Dye (Reactive Black 5) [4]

Parameter Value / Outcome
Maximum Adsorption Capacity (Langmuir) 116.78 mg/g (at 298 K) to 379.90 mg/g (at 318 K)
Optimal Kinetic Model Pseudo-second-order (at lower concentrations)
Effect of Salinity Performance maintained or enhanced with NaCl (up to 20 g/L)
Regeneration & Reuse ~42% dye desorption in one cycle; >80% removal efficiency after 5 uses

Protocol 2: Dye Removal by Combined Coagulation-Adsorption

This hybrid protocol offers a robust "end-of-pipe" solution, using coagulation for bulk removal and adsorption for polishing, reducing overall chemical consumption and sludge production [1].

2.1 Coagulation Step

  • Use a standard jar test apparatus.
  • Prepare synthetic wastewater containing C.I. Reactive Black 3 (e.g., 100 mg/L).
  • Pour equal volumes into several beakers. Adjust the pH to an optimal range (typically 3.5-5.0 for Al-based coagulants) [1].
  • Add varying doses of a coagulant (e.g., Alum - Al₂(SO₄)₃) during rapid mixing (e.g., 150 rpm for 2 minutes).
  • Follow with slow mixing (e.g., 30 rpm for 20 minutes) to promote floc growth.
  • Allow 30-60 minutes for sedimentation.
  • Collect the supernatant and measure the residual dye and COD. Determine the optimum coagulant dose.

2.2 Adsorption Polishing Step

  • Take the supernatant from the optimal coagulation test.
  • Add a small, predetermined dose of a high-efficiency adsorbent. This could be the ST-Ch-DES beads from Protocol 1 or commercial activated carbon (e.g., 0.1-0.5 g/L) [1].
  • Agitate the mixture for a set time (e.g., 60-120 minutes).
  • Filter the solution and analyze the final supernatant for dye, COD, and Total Organic Carbon (TOC).

Expected Outcome: This combined method can achieve >99% dye removal and >95% COD reduction, with roughly half the coagulant consumption compared to coagulation alone [1].

Conclusion and Recommendations

For the removal of C.I. Reactive Black 3 from wastewater, the following approaches are recommended based on treatment goals:

  • For High Efficiency & Reusability: The adsorption process using modified chitosan (ST-Ch-DES) is highly promising. It is eco-friendly, effective across a range of concentrations, and can be regenerated multiple times [4].
  • For Robust, End-of-Pipe Treatment: The combined Al(III) coagulation / carbon adsorption process is exceptionally effective, achieving near-complete pollutant removal and making water reuse a possibility [1].
  • For Saline Wastewaters: Electrochemical and enzymatic treatments are particularly advantageous as their performance is not hindered—and can even be enhanced—by the high salt content common in textile effluents [5].

Initial bench-scale tests following the provided protocols are crucial to determine the optimal parameters and expected performance for C.I. Reactive Black 3 specifically.

References

Comprehensive Application Notes and Protocols for Optimizing C.I. Reactive Black 5

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Reactive Black 5

Reactive Black 5 (RB5) is a synthetic azo dye belonging to the class of reactive dyes, known for forming covalent bonds with substrate fibers. This chemical property ensures excellent colorfastness, making RB5 a popular choice for dyeing textiles like cotton, wool, and silk. Its chemical stability allows it to withstand washing, light exposure, and other environmental factors. Over the years, RB5 has expanded beyond textiles into printing inks, leather tanning, and biomedical research [1]. Its versatility and affordability have maintained its relevance, though regulatory pressures regarding its environmental impact are prompting manufacturers to innovate and adapt application methods [1].

Key Application Areas and Optimization Parameters

Textile Dyeing of Cellulosic Fibers

Cotton dyeing with RB5 requires careful optimization of key process variables to achieve maximum color strength (K/S) and fixation while minimizing environmental impact. Research indicates that the dye concentration has the most significant effect on dye uptake, followed by bath ratio and dyeing time [2]. Optimal dyeing conditions for cotton involve temperatures around 75°C, dye concentration of 0.5-1.0%, dyeing time of 60 minutes, and a bath ratio of 20:1, achieving dye uptake rates of 75.0-75.4% for reactive red, 50.0-64.6% for reactive black, and 32.0-66.0% for reactive blue dyes [2].

Table 1: Optimization Parameters for RB5 in Textile Dyeing

Parameter Effect on Process Optimal Range References
Dye Concentration Greatest effect on dye uptake 0.5% - 1.0% [2]
Temperature Affects dye penetration and fixation 75°C [2]
Bath Ratio Impacts liquor utilization 20:1 [2]
Dyeing Time Influences exhaustion rate 60 min [2]
NaCl Concentration Promotes dye exhaustion Varies with shade [3]
Alkali Concentration Facilitates covalent bonding Varies with process [3]
Wood Veneer Dyeing

The dyeing of Fraxinus mandshurica veneer with RB5 has shown promising results when process parameters are properly optimized. Analysis of variance demonstrated that dye concentration has the greatest effect on dye uptake, followed by bath ratio and dyeing time [2]. Independent experiments revealed that dye uptake initially increases and then decreases with increasing dye concentration, while chromatic aberration increases with dye concentration and then remains steady [2]. Infrared spectroscopy analysis confirmed the dyeing behaviors and binding form between reactive dyes and wood veneer components [2].

Textile Printing

In textile printing applications, researchers have developed green approaches for printing cotton/cellulosic regenerated blended fabrics using trisodium nitrilotriacetate (TNA) as a complete substitution for urea and alkali in conventional reactive printing [4]. This approach addresses ecological problems associated with the high nitrogen content of printing effluent when urea is used. Different print pastes containing urea/alkali, TNA/alkali, and TNA without alkali were thoroughly investigated, with results demonstrating the viability of using TNA as an environmentally friendly approach for urea/alkali-free printing of cellulosics with reactive dyes [4].

Detailed Experimental Protocols

Protocol 1: Optimization of Cotton Dyeing with RB5

Materials and Equipment:

  • C.I. Reactive Black 5 dye
  • Bleached cotton fabric
  • Sodium chloride (NaCl)
  • Sodium carbonate (Na₂CO₃)
  • Sodium hydroxide (NaOH)
  • Mathis Alt-1 dyeing machine
  • Spectrophotometer for color measurement

Procedure:

  • Prepare dye bath with distilled water according to specified bath ratio (typically 20:1)
  • Add predetermined concentration of RB5 dye (0.5-1.0%)
  • Add NaCl at concentrations ranging from 40.98-99.02 g/L [3]
  • Adjust pH using Na₂CO₃ (16.84-33.16 g/L) and NaOH (1.27-2.73 g/L) [3]
  • Maintain temperature at 75°C [2]
  • Conduct dyeing for 60 minutes [2]
  • Rinse thoroughly and dry

Optimization Approach: Utilize Response Surface Methodology (RSM) with a Central Composite Rotational Design (CCRD) to optimize variable combinations. Multiobjective Evolutionary Algorithms (MOEA) can assist decision-makers in finding optimal conditions that balance color strength with reduced environmental impact [3].

cotton_dyeing start Start Cotton Dyeing Process prep Prepare Dye Bath Bath Ratio: 20:1 start->prep dye_add Add RB5 Dye Concentration: 0.5-1.0% prep->dye_add salt_add Add NaCl 40.98-99.02 g/L dye_add->salt_add pH_adj Adjust pH with Alkali Na₂CO₃: 16.84-33.16 g/L NaOH: 1.27-2.73 g/L salt_add->pH_adj temp_control Maintain Temperature 75°C pH_adj->temp_control time_control Dyeing Time 60 minutes temp_control->time_control rinse Rinse and Dry time_control->rinse evaluate Evaluate Color Strength (K/S) and Fixation rinse->evaluate

Protocol 2: Green Printing of Cotton/Regenerated Blended Fabrics

Materials:

  • CI Reactive Black 5 (Remazol Black B)
  • Cotton and blended fabrics (bamboo, Tencel, modal)
  • Trisodium nitrilotriacetate (TNA)
  • Sodium alginate (thickening agent)
  • Sodium bicarbonate
  • N,N-dimethylformamide (DMF) for fixation testing

Print Paste Formulation [4]:

  • Prepare three different print paste formulations:
    • Conventional: Urea (25-150 g/kg) + alkali
    • TNA with alkali: TNA (25-150 g/kg) + sodium bicarbonate
    • TNA without alkali: TNA (25-150 g/kg) only
  • Use sodium alginate (36 g/kg) as thickening agent
  • Vary dye concentration (10-50 g/kg)
  • Adjust with water to total 1000 g

Printing and Fixation Process:

  • Apply print pastes to fabrics using flat screen printing method
  • Dry at room temperature
  • Steam for 5-25 minutes at 102°C for fixation
  • Evaluate color strength (K/S), dye fixation (%), and dye penetration (%)

Assessment Methods:

  • Measure K/S values and color coordinates using UltraScan PRO spectrophotometer
  • Determine dye fixation % using equation: %F = [(K/S)₂/(K/S)₁] × 100
  • Calculate dye penetration % using equation: %P = [(K/S)ᵣ/(K/S)ғ] × 100
  • Evaluate fastness properties according to ISO standard methods

Table 2: RB5 Degradation Methods and Efficiencies

Degradation Method Optimal Conditions Efficiency References
Cu(II)/NaIO₄ AOP [Cu(II)] = 1.013 g/L, [SPI] = 45 μM, pH = 5.7 91.98% removal [5]
Bacillus cereus SSC Optimized culture conditions Complete decolorization [6]
Gelatin Beads with Modified Clay TTAB-modified montmorillonite Effective adsorption [7]
Fenton Process 1 mg Fe²⁺, 15 μL H₂O₂, pH = 3 Complete decolorization in 2-30 min [8]

Environmental Considerations and Wastewater Treatment

The application of reactive dyestuff like RB5 causes high levels of dissolved solids and chemical oxygen demand (COD) in effluents due to considerable quantities of inorganic salt and alkali used to ensure efficient utilization and fixation [3]. Approximately 10-15% of the dye used does not adhere to fibers, becoming a main constituent of dyeing effluent [3]. Several advanced treatment methods have been developed to address RB5 in wastewater:

Advanced Oxidation Processes (AOPs)

The Cu(II)/NaIO₄-based AOP system has been optimized for RB5 degradation, achieving 91.98% removal under optimal conditions ([Cu(II)] = 1.013 g/L, [SPI] = 45 μM, pH = 5.7) [5]. Free radical quenching experiments confirmed that the dominant reactive oxygen species in the system are •OH, ¹O₂, and IO₃•, with contributions following IO₃• > ¹O₂ > •OH [5]. The system maintained high removal efficiency (73.33-87.66%) in simulated actual water bodies including tap water, river water, and brewery wastewater [5].

Biological Decolorization

A newly isolated bacterial strain of Bacillus cereus SSC has demonstrated potential for decolorizing reactive azo dyes [6]. This bacterium produces multiple dye-degrading enzymes including laccase, peroxidase, azoreductase, polyphenol oxidase, veratryl alcohol oxidase, and NADH-DCIP [6]. Optimization of culture conditions, particularly carbon and nitrogen sources, significantly enhances the decolorization efficiency.

Adsorption Approaches

Response surface methodology has been applied to optimize RB5 removal using gelatin beads containing TTAB-modified montmorillonite clay [7]. Adsorption represents a effective physical treatment method for removing dyes from textile wastewater, with various natural and synthetic materials serving as effective adsorbents.

wastewater_treatment start2 RB5 Wastewater Treatment aop Advanced Oxidation Processes Cu(II)/NaIO₄ system 91.98% efficiency start2->aop bio Biological Decolorization Bacillus cereus SSC Multiple enzymes start2->bio adsorb Adsorption Methods Modified clay beads RSM optimized start2->adsorb analysis Analyze Treatment Efficiency Decolorization Toxicity Reduction aop->analysis bio->analysis adsorb->analysis safe Safe Discharge/Reuse analysis->safe

Conclusion and Future Perspectives

The optimization of C.I. Reactive Black 5 application requires a multifaceted approach that balances dyeing efficiency with environmental sustainability. Key parameters including dye concentration, temperature, bath ratio, dyeing time, and chemical additives must be carefully controlled to maximize dye uptake and fixation while minimizing waste. The development of greener alternatives such as trisodium nitrilotriacetate to replace urea and alkali in printing processes represents a significant advancement toward sustainable textile processing [4].

Future research directions should focus on further optimization of AOPs for RB5 degradation, exploration of novel bacterial strains for biological treatment, and development of more efficient adsorption materials. The integration of computational optimization tools like Multiobjective Evolutionary Algorithms with experimental validation provides a powerful approach for achieving optimal dyeing conditions that simultaneously maximize color quality and minimize environmental impact [3].

References

optimizing parameters for C.I. Reactive Black 3 removal

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the most effective methods for degrading Reactive Black dyes? Research indicates several effective methods, including Advanced Oxidation Processes (AOPs), Biological Degradation using specific bacterial strains, and Electrocoagulation. The choice depends on your priorities, such as speed, cost, or environmental friendliness.

  • Which statistical approach is best for optimizing process parameters? Response Surface Methodology (RSM), particularly Box-Behnken Design (BBD), is a powerful and widely used statistical tool. It helps efficiently identify optimal conditions and understand interactions between variables (like pH, concentration, and temperature) with fewer experimental runs than traditional methods [1] [2].

  • My degradation process has stalled. What could be the cause? Common issues include:

    • Sub-optimal pH: The process may be highly sensitive to pH. For example, the Cu(II)/NaIO₄ AOP works best in slightly acidic conditions [2].
    • Insufficient Oxidant/Catalyst: In AOPs, an incorrect ratio of oxidant (e.g., NaIO₄) to catalyst (e.g., Cu(II)) can limit the generation of reactive radicals [2].
    • Inhibitors in Solution: The presence of certain anions like carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) can scavenge radicals and inhibit the reaction [2].
    • Low Bacterial Activity: In biological methods, high dye concentration or inadequate nutrient supply can inhibit bacterial growth and enzymatic activity [1].

Optimization Guides for Different Methods

The following tables summarize the best-performing parameters from recent studies for different degradation techniques.

Advanced Oxidation Process (AOP): Cu(II)/NaIO₄ System

This chemical method is highly efficient and fast for decolorizing RB5 [2].

Optimized Parameters:

Parameter Optimal Value Role & Troubleshooting Tips
Cu(II) Concentration 1.013 g/L Acts as a catalyst to activate NaIO₄. Too little slows the reaction; too much may be wasteful.
NaIO₄ (SPI) Concentration 45 µM Source of oxidizing radicals. Concentration must be balanced with the catalyst.
pH 5.7 Critical for radical formation. Strongly acidic or basic conditions can reduce efficiency.
Dominant Radicals IO₃˙ > ¹O₂ > ˙OH Understanding the active species helps diagnose inhibition issues.
Common Inhibitors CO₃²⁻, HCO₃⁻ These anions scavenge radicals. Pre-treatment may be needed if they are present in water.
Performance Enhancers Heat (40°C), UV Light Increases reaction rate significantly, reducing treatment time to 2 minutes.

Experimental Workflow: The diagram below outlines the key steps and decision points for establishing and optimizing this AOP system.

Start Start: Prepare RB5 Solution Setup Set up reaction system Start->Setup Param Apply Optimized Parameters: - [Cu(II)]: 1.013 g/L - [NaIO₄]: 45 µM - pH: 5.7 Setup->Param Run Run degradation experiment Param->Run Analyze Analyze removal efficiency Run->Analyze Check Target efficiency reached? Analyze->Check Enhance Apply Enhancement: - Increase temperature to 40°C - Add UV light (365 nm) Check->Enhance No Success Success: Process Optimized Check->Success Yes Enhance->Run

Biological Degradation: Acinetobacter baumannii JC359

This method uses a marine bacterial strain to degrade dyes in an eco-friendly manner [1].

Optimized Parameters:

Parameter Optimal Value / Condition Role & Troubleshooting Tips
Microorganism Acinetobacter baumannii JC359 A specific strain effective for azo dyes. Ensure culture vitality and purity.
Culture Medium Nutrient Broth Provides essential nutrients for bacterial growth and enzyme production.
Dye Concentration 100 mg/L Higher concentrations may be toxic and inhibit bacterial activity.
pH 7.0 Neutral pH is typically optimal for bacterial enzymatic activity.
Temperature 37°C Standard temperature for robust growth of this strain.
Incubation Time 24 hours Required for near-complete decolorization under optimal conditions.
Metabolite Analysis FTIR, UV-Vis Confirms dye degradation (detoxification) rather than just adsorption.
Electrocoagulation Process

This electrochemical method uses metal electrodes to remove dyes via coagulation and flotation [3].

Optimized Parameters for Dye Mixtures:

Parameter Optimal Value Role & Troubleshooting Tips
Electrode Type Stainless Steel Found most effective for a mixture of Methyl Orange, Congo Red, and Acid Blue 113.
Current Density 40-100 A/m² A key parameter; significantly affects dye removal efficiency and energy consumption.
pH 5 - 9 Not a highly significant factor in this range, offering operational flexibility.
Treatment Time 10 - 30 min Longer times generally increase removal but also energy use.
Performance >99% Color, ~82% COD Achievable under optimum conditions. Low COD removal suggests lingering breakdown products.

Key Experimental Protocols

For reproducible results, follow these core methodologies from the research.

1. For AOP (Cu(II)/NaIO₄ System) [2]:

  • Reagent Preparation: Prepare stock solutions of Reactive Black 5, Copper(II) salt (e.g., CuSO₄), and Sodium Periodate (NaIO₄) using distilled water.
  • Experimental Run: In a reaction vessel, add a known volume of the dye solution. Adjust the pH to the desired level (optimally 5.7) using dilute acid or base. Add the predetermined quantities of Cu(II) and NaIO₄ to initiate the reaction.
  • Sampling & Analysis: Withdraw samples at regular time intervals. Measure the decrease in absorbance at the dye's characteristic wavelength (λmax) using a UV-Vis spectrophotometer to calculate decolorization percentage.

2. For Biological Degradation [1]:

  • Culture Activation: Grow the bacterial strain (Acinetobacter baumannii JC359) in Nutrient Broth overnight at 37°C on a shaker incubator.
  • Dye Decolorization Assay: Add the active bacterial culture to a fresh medium containing the target dye (e.g., 100 mg/L). Incubate under optimal conditions (37°C, pH 7).
  • Monitoring & Confirmation: Monitor color removal visually and spectrophotometrically. Centrifuge samples to separate bacterial cells before measurement. Use techniques like FTIR and UV-Vis spectral scan on the supernatant to confirm the degradation of the dye molecule and detoxification.

References

response surface methodology for C.I. Reactive Black 3

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Reactive Dye Degradation

The table below summarizes methodologies from key studies that you can adapt for C.I. Reactive Black 3.

Dye Studied Treatment System Key Factors Optimized via RSM Reported Efficiency Reference
Reactive Black 5 (RB5) Laccase-Mediator System pH, temperature, enzyme concentration, HBT concentration, dye concentration, reaction time [1] High decolorization rates [1]
Reactive Black 5 (RB5) Electrocoagulation-Ozonation (EC-O) Current density, flow rate, ozone dose, ozonation time, initial dye concentration [2] Up to 94% color removal [2]
Basic Red 46 (BR46) Electrocoagulation-Ozonation (EC-O) Current density, ozone dose, ozonation time, initial dye concentration [2] >90% removal [2]
Acid Black 172 Electrocoagulation Initial pH, initial dye concentration, applied current, reaction time [3] ~90% removal [3]

Here are detailed experimental protocols based on the research:

  • For an Enzymatic Approach (Laccase System): Based on the optimization of Reactive Black 5 [1], you can design your experiment with the following steps:

    • Prepare Stock Solution: Dissolve C.I. Reactive Black 3 in distilled water to create a stock solution.
    • Set Up Reactions: In Erlenmeyer flasks, prepare reaction mixtures containing the dye solution, a buffer (to control pH), a crude laccase enzyme, and a mediator (e.g., 1-hydroxybenzotriazole/HBT).
    • Run Experiments: Follow your RSM experimental design, varying the key factors such as pH (e.g., 4-5), temperature (e.g., 30-50°C), enzyme concentration, HBT concentration, initial dye concentration, and reaction time [1].
    • Measure Decolorization: After the reaction time, measure the residual dye concentration at its specific maximum wavelength (λmax) using a UV-Visible spectrophotometer. Calculate the decolorization percentage.
  • For an Electrochemical Approach (Electrocoagulation-Ozonation): Following the study on Basic Red 46 [2], a pilot-scale setup can be used:

    • System Setup: Use a reactor with iron or aluminum electrodes connected to a DC power supply. Integrate an ozone generator to introduce ozone into the system.
    • Prepare Synthetic Wastewater: Dissolve C.I. Reactive Black 3 in water, optionally adding a supporting electrolyte like NaCl to increase conductivity [3].
    • Run Hybrid Process: Start electrocoagulation and ozonation simultaneously. The key factors to vary according to your RSM design are current density, flow rate, ozone dosage, ozonation time, and initial dye concentration [2].
    • Analyze Samples: At the end of each run, take samples, centrifuge them to remove flocs, and analyze the supernatant with a spectrophotometer to determine the remaining dye concentration and calculate removal efficiency [3] [2].

RSM Workflow for Dye Degradation

Start Define Research Objective (Optimize Degradation of C.I. Reactive Black 3) Step1 1. Preliminary Experiments (Identify Factors and Ranges) Start->Step1 Step2 2. Experimental Design (e.g., Central Composite Design (CCD)) Step1->Step2 Step3 3. Conduct Experiments & Collect Response Data (Measure % Dye Removal) Step2->Step3 Step4 4. Model Fitting & ANOVA (Fit Quadratic Model, Check p-values, R²) Step3->Step4 Step5 5. Find Optimal Conditions (Use Desirability Function) Step4->Step5 Step6 6. Validation Experiment (Run at Predicted Optimum) Step5->Step6 End Report Optimized Protocol Step6->End

Frequently Asked Questions & Troubleshooting

  • What is the most suitable RSM design for optimizing dye degradation?

    • Answer: Both Central Composite Design (CCD) and Box-Behnken Design (BBD) are excellent choices [2] [1]. CCD was effectively used in electrocoagulation-ozonation and biosorption studies [2] [4], while BBD was applied in enzymatic decolorization and is noted for requiring fewer experimental runs when there are many factors [1].
  • My quadratic model has a low R² value. What could be wrong?

    • Answer: A low R² value can result from significant factors or interactions not included in your model. Re-examine your initial factor screening. The model's adequacy is also confirmed by a non-significant lack-of-fit value (p > 0.05), as shown in a study where p = 0.6174 indicated a good fit [2].
  • The actual validation result doesn't match the model's prediction. How can I improve this?

    • Answer: First, ensure you are controlling all non-modeled variables (e.g., stirring speed, electrode cleanliness, reagent purity) meticulously. If discrepancies persist, the model might be overfitting, or there might be complex factor interactions. Consider using Machine Learning (e.g., Artificial Neural Networks or ANN) alongside RSM, as this hybrid approach has been shown to provide more accurate predictions for complex biosorption and electrocoagulation processes [4] [5].

References

overcoming slow degradation of C.I. Reactive Black 3

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Effective Degradation Methods

Method Key Catalyst/System Optimal Conditions Degradation Efficiency / Rate Key Factors & Notes
Cobalt-activated Persulfate [1] Co@MXene + PMS (Peroxymonosulfate) 1.0 g/L catalyst, 3 g/L PMS, 25°C, pH 7, 36 min 97.1% degradation; Rate: 0.0894 min⁻¹ [1] Radicals (SO₄•⁻, •OH, ¹O₂) work together. Highly stable (93.5% after 10 cycles).
UV/Ozone/Persulfate Hybrid [2] UV + O₃ + PDS (Peroxydisulfate) -- Rate: 0.110 min⁻¹ (for Acid Red 73) [2] Strong synergistic effect. Contributes both SO₄•⁻ and •OH.
Ultrasonic-Ozone Combination [3] O₃ + US (Ultrasound) Ozone flux: 40 L/h, Ultrasonic intensity: 200 W/L, pH ~6.5 99.2% decolorization in 4 min; Synergy factor: 1.42 [3] Ultrasound enhances ozone mass transfer and decomposition.
Thermally-activated Persulfate [4] SPS (Sodium Persulfate) + Surfactant (BS-12) 20 mM SPS, 80°C Near-complete degradation in 20 min [4] Surfactant BS-12 accelerates decolorization. Anionic SDS and non-ionic Tween-80 can inhibit the process.
Photocatalysis [5] ZIF-8 (Leaf-like) 1.0 g/L catalyst, pH 11, 120 min UV (365 nm) >95% degradation [5] Catalyst morphology (leaf-like) is critical for high efficiency.
Sonophotocatalysis [6] ZnO/Activated Red Mud + US + UV Acidic pH, 35 kHz US, 254 nm UV Degradation rate: 0.0156 min⁻¹ (acidic) vs 0.01 min⁻¹ (alkaline) [6] Acidic conditions favor interaction with anionic dye.

FAQs and Troubleshooting Guide

Here are answers to common experimental challenges, framed in a Q&A format.

Q1: My degradation process has stalled. What is the most common parameter to check first? A: The initial pH of the solution is often the most critical factor.

  • For most persulfate-based systems, a neutral pH is often optimal, as seen in the Co@MXene/PMS system [1].
  • For photocatalysts like ZIF-8, a highly alkaline condition (pH=11) might be required [5].
  • For systems involving anionic dyes, an acidic pH can create a positive catalyst surface, enhancing electrostatic attraction and degradation rates [6].
  • Troubleshooting Step: Perform a rapid pH screening test across a broad range (e.g., 3-11) for your specific dye and catalyst system.

Q2: I am getting inconsistent results between experiments. How can I improve reproducibility? A: Inconsistency can stem from uncontrolled dissolved salts or impurities.

  • Evidence: One study found that adding NaCl (20 g/L) increased the initial degradation rate by 5.57 times, though the final degradation percentage was less affected [1]. This shows that ionic strength significantly influences reaction kinetics.
  • Troubleshooting Step: For studies simulating real wastewater, carefully control and report the salt concentration. For fundamental studies using pure dye solutions, use high-purity water and reagents.

Q3: I need to degrade a high concentration of dye quickly. What are my options? A: Consider hybrid AOPs that generate multiple radical species simultaneously.

  • Evidence: The UV/O₃/PDS system was highly effective due to the combined action of sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), leading to a high degradation rate [2].
  • Troubleshooting Step: Combine energy sources (e.g., UV, ultrasound) with chemical oxidants (e.g., O₃, PDS). The synergy factor can be quantified to justify the more complex setup [3].

Detailed Experimental Protocols

To ensure other researchers can replicate successful experiments, here are detailed methodologies for two of the most effective systems.

Protocol 1: Degradation using a Co@MXene/PMS System [1] This method is notable for its high efficiency and exceptional catalyst reusability.

  • Catalyst Synthesis: Synthesize Co@MXene catalysts using the molten metal salt method on Ti2AlN MAX phase carriers.
  • Reaction Setup:
    • Prepare a solution of the target dye (e.g., 0.06 g/L reactive dye).
    • Set the initial pH to 7 using a buffer.
    • Add the Co@MXene catalyst at a concentration of 1.0 g/L.
    • Initiate the reaction by adding PMS (Oxidant) at a concentration of 3 g/L.
  • Process Conditions: Conduct the reaction at 25°C with constant stirring.
  • Analysis: Monitor degradation by sampling the solution at intervals and measuring absorbance (e.g., at λmax). The degradation should reach ~97% in 36 minutes.

Protocol 2: Degradation using an Ultrasonic-Ozone (O₃/US) Process [3] This method is excellent for rapid decolorization and demonstrates a clear synergistic effect.

  • Reaction Setup:
    • Prepare a solution of the target dye (e.g., 100 mg/L).
    • Set the initial pH to approximately 6.5.
  • Process Conditions:
    • Set the ozone flux to 40 L/h.
    • Set the ultrasonic intensity to 200 W/L (using a transducer bath-type sonicator, ~35 kHz).
  • Analysis: Under these optimal conditions, you can expect a decolorization efficiency of over 99% in just 4 minutes.

Workflow and Mechanism Analysis

The following diagram illustrates the general workflow and radical generation mechanisms involved in a hybrid AOP system, integrating common elements from the cited studies:

G Start Start: Dye Wastewater AOP_Process Hybrid AOP Process (e.g., UV/O3/PDS, US/O3) Start->AOP_Process Radical_Generation Radical Generation AOP_Process->Radical_Generation SO4_rad Sulfate Radicals (SO₄•⁻) Radical_Generation->SO4_rad From PMS/PDS OH_rad Hydroxyl Radicals (•OH) Radical_Generation->OH_rad From O3/H2O Singlet_O2 Singlet Oxygen (¹O₂) Radical_Generation->Singlet_O2 From Energy Transfer Dye_Degradation Dye Molecule Degradation SO4_rad->Dye_Degradation OH_rad->Dye_Degradation Singlet_O2->Dye_Degradation End End: CO₂ + H₂O + Mineral Salts Dye_Degradation->End

References

reducing sludge in C.I. Reactive Black 3 treatment

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Sludge Reduction Strategies

The table below summarizes the core treatment methods relevant to reducing sludge, highlighting their sludge production potential and key characteristics to help you select an appropriate strategy [1].

Treatment Method Relative Sludge Production Key Principle Pros & Cons for Sludge Reduction

| Advanced Oxidation Processes (AOPs) [2] | Very Low | Uses powerful radicals (e.g., SO₄•⁻, •OH) to degrade dyes into harmless products. | Pro: Mineralizes dyes without generating chemical sludge. Con: Catalyst recovery is critical for economic viability. | | Biological Treatment [3] | Low | Microbes use organic pollutants (dyes) as food, converting them into biomass, CO₂, and water. | Pro: Eco-friendly; sludge is primarily biological and can be further digested. Con: Requires careful control; some dye metabolites may be toxic. | | Adsorption [3] | None (but creates solid waste) | Dye molecules attach to the surface of a solid adsorbent material. | Pro: No chemical sludge; can regenerate and reuse adsorbents. Con: Spent adsorbent becomes solid waste requiring disposal. | | Coagulation/Flocculation [4] | High | Chemicals are added to clump suspended particles and dyes for easy removal. | Con: Generates large volumes of chemical sludge, making it less desirable for sludge reduction. |

Detailed Experimental Protocol: A Sludge-Minimizing AOP

Based on recent research, a highly effective method for degrading reactive dyes with minimal sludge generation is the Peroxymonosulfate (PMS) activated by a Cobalt-loaded MXene catalyst (Co@MXene) [2]. The following workflow and detailed steps outline the experimental procedure.

G Experimental Workflow for Co@MXene/PMS Dye Treatment Prepare Catalyst\n(Co@MXene) Prepare Catalyst (Co@MXene) Add Catalyst\n(1.0 g/L) Add Catalyst (1.0 g/L) Prepare Catalyst\n(Co@MXene)->Add Catalyst\n(1.0 g/L) Prepare Dye Solution\n(C.I. Reactive Red 195) Prepare Dye Solution (C.I. Reactive Red 195) Set Reaction Conditions\n(pH=7, 25°C) Set Reaction Conditions (pH=7, 25°C) Prepare Dye Solution\n(C.I. Reactive Red 195)->Set Reaction Conditions\n(pH=7, 25°C) Set Reaction Conditions\n(pH=7, 25°C)->Add Catalyst\n(1.0 g/L) Add Oxidant\n(PMS, 3 g/L) Add Oxidant (PMS, 3 g/L) Add Catalyst\n(1.0 g/L)->Add Oxidant\n(PMS, 3 g/L) React for 36 min\nwith stirring React for 36 min with stirring Add Oxidant\n(PMS, 3 g/L)->React for 36 min\nwith stirring Analyze Degradation\n(Spectrophotometry) Analyze Degradation (Spectrophotometry) React for 36 min\nwith stirring->Analyze Degradation\n(Spectrophotometry) Separate & Recycle Catalyst\n(Centrifugation) Separate & Recycle Catalyst (Centrifugation) React for 36 min\nwith stirring->Separate & Recycle Catalyst\n(Centrifugation)

Catalyst Preparation (Co@MXene)
  • Synthesis: The Co@MXene catalyst is synthesized using a molten metal salt method.
    • The precursor, a Ti₂AlN MAX phase, is reacted with molten CoCl₂ at high temperatures.
    • This process etches away the aluminum (Al) layer, creating a layered MXene structure (Ti₂N) while simultaneously reducing Co²⁺ ions to metallic cobalt (Co) nanoparticles that anchor onto the MXene surface [2].
  • Characterization: The successful loading of Co and the layered structure should be confirmed by techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Fourier-Transform Infrared Spectroscopy (FTIR) [2].
Dye Degradation Experiment
  • Dye Solution: Prepare an aqueous solution of the reactive dye. The referenced study used a 0.06 g/L solution of C.I. Reactive Red 195, which you can substitute with your target dye, C.I. Reactive Black 3 [2].
  • Optimal Conditions:
    • Catalyst Dosage: 1.0 g/L of Co@MXene [2].
    • Oxidant Dosage: 3 g/L of Peroxymonosulfate (PMS) [2].
    • pH: Adjust the initial pH of the solution to 7.0 (neutral) [2].
    • Temperature: 25°C (room temperature) [2].
    • Reaction Time: 36 minutes with constant stirring [2].
  • Process:
    • Place the dye solution in a reactor and set the temperature and pH.
    • Add the calculated amount of Co@MXene catalyst and stir to disperse.
    • Initiate the reaction by adding the PMS.
    • Continue stirring for the duration of the reaction.
Analysis and Catalyst Recycling
  • Degradation Efficiency: Monitor the degradation by measuring the absorbance of the dye solution at its maximum wavelength (λmax) using a UV-Vis spectrophotometer at regular time intervals. Calculate the degradation percentage [2].
  • Catalyst Recycling:
    • After the reaction, separate the solid catalyst from the treated wastewater via centrifugation.
    • Wash the catalyst with distilled water and dry it for reuse.
    • The Co@MXene catalyst has demonstrated excellent stability, maintaining 93.5% degradation efficiency even after 10 recycling cycles [2].

Troubleshooting Common Challenges

Here are solutions to common problems you might encounter when aiming for minimal sludge:

  • Challenge 1: Incomplete Dye Degradation

    • Potential Cause: Insufficient catalyst or oxidant; incorrect pH.
    • Solution: Systematically optimize reaction parameters. Ensure the Co@MXene and PMS concentrations meet the optimal 1.0 g/L and 3 g/L, respectively. Test degradation efficiency across a pH range (e.g., 5-9) to find the optimum for your specific system [2].
  • Challenge 2: Catalyst Loss or Deactivation

    • Potential Cause: Nanoparticles are difficult to separate; catalyst becomes fouled or leaches metal.
    • Solution: Ensure proper centrifugation for catalyst recovery. For long-term use, characterize the recycled catalyst with XRD and FTIR to check for structural changes or surface fouling. The strong bonding of Co to the MXene support in this method minimizes metal leakage [2].
  • Challenge 3: High Salinity Interference

    • Context: Real dye wastewater often contains high concentrations of inorganic salts (e.g., NaCl, Na₂SO₄).
    • Finding: Interestingly, in the Co@MXene/PMS system, the presence of 20 g/L of NaCl increased the degradation rate of Reactive Red 195 by 5.57 times, though the final degradation percentage was not significantly affected. This suggests the system is robust and may even be enhanced in saline conditions [2].

References

enhancing C.I. Reactive Black 3 color removal

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Methods for Reactive Dyes

The table below summarizes four advanced treatment methods for reactive dye removal, detailing their performance, optimal conditions, and key considerations for researchers.

Treatment Method Key Reagent/Catalyst Optimal Conditions Efficiency & Performance Key Advantages Key Challenges/Considerations
Electrochemical Treatment [1] Electrical current Not specified 95-100% colour removal for C.I. Reactive Black 5 [1] Highly efficient; performance independent of pH and dye hydrolysis; enhanced by salinity [1] Requires specialized equipment; energy consumption.
Advanced Oxidation (SO4•−) [2] Co@MXene + Peroxymonosulfate (PMS) 1.0 g/L catalyst, 3 g/L PMS, 36 min, 25°C, pH 7 [2] 97.1% degradation of C.I. Reactive Red 195; rate constant: 0.0894 min⁻¹ [2] Fast reaction; effective at neutral pH; catalyst recyclable (93.5% efficiency after 10 cycles) [2] Catalyst synthesis required; potential for radical scavenging.
Photocatalysis [3] ZIF-8-F3 (Leaf-like MOF) 1.0 g/L catalyst, pH 11, 2 hours under UV light [3] >95% degradation of Reactive Black KN-B [3] High photostability and reusability; produces reactive oxygen species [3] Requires UV light source; efficiency dependent on catalyst morphology.
Enzymatic Treatment [1] [4] Laccase or Polyphenol Oxidase (PPO) pH 5 for laccase; Phosphate buffer (pH 6.8) for PPO [1] [4] 92-93% for chlorotriazine dye with laccase; >83% for Reactive Black-5 with PPO [1] [4] Eco-friendly, low-energy; activity unaffected by high salinity [1] Efficiency can depend on dye structure (e.g., hydrolysis of vinyl sulphone dyes) [1].

Detailed Experimental Protocols

Here are detailed methodologies for implementing two of the most effective treatment technologies.

Protocol 1: Dye Degradation via Co@MXene/PMS Advanced Oxidation

This method leverages sulfate radicals for highly efficient and rapid dye degradation [2].

  • Catalyst Synthesis (Co@MXene):

    • The catalyst is synthesized using a molten metal salt method.
    • The Ti2AlN MAX phase is used as a precursor. It is reacted with molten CoCl2 salt, which etches the Al layer, creating a two-dimensional MXene structure while simultaneously reducing Co²⁺ to metallic Co particles that anchor onto the MXene surface [2].
    • The resulting material is characterized via XRD, SEM, and FTIR to confirm structure and successful Co loading [2].
  • Degradation Procedure:

    • Prepare an aqueous solution of the target reactive dye (e.g., 0.06 g/L of C.I. Reactive Red 195).
    • Set the initial pH to 7 using buffer solutions.
    • Add the Co@MXene catalyst to the dye solution at a concentration of 1.0 g/L.
    • Initiate the reaction by adding Peroxymonosulfate (PMS) at a concentration of 3 g/L.
    • Maintain the reaction at 25°C with constant stirring.
    • Monitor the degradation by sampling the reaction mixture at regular intervals and measuring the dye concentration using UV-Vis spectrophotometry.
    • The reaction is typically complete within 36 minutes [2].
  • Key Experimental Factors:

    • Catalyst Dosage: The optimal concentration was found to be 1.0 g/L. Higher doses (e.g., 2.0 g/L) do not significantly improve the final degradation yield or rate and can lead to radical self-quenching [2].
    • Salinity: The presence of NaCl (20 g/L) can increase the initial degradation rate significantly, though the final degradation percentage may not be greatly affected [2].
Protocol 2: Dye Decolorization via Plant-Derived Enzymes

This protocol offers a green and sustainable approach using enzymes extracted from agricultural waste [4].

  • Enzyme Extraction (Polyphenol Oxidase - PPO):

    • Obtain peels from potential sources like mango (Mangifera indica), potato (Solanum tuberosum), or ridged gourd (Luffa cylindrica).
    • Sun-dry the peels and grind them into a fine powder.
    • Dissolve approximately 10 g of peel powder in 120 mL of 0.2 M phosphate buffer (pH 6.8).
    • Homogenize the mixture, filter it, and then centrifuge the filtrate at 20,000 rpm for 20 minutes.
    • The resulting supernatant contains the crude PPO enzyme extract [4].
  • Decolorization Procedure:

    • Prepare a solution of the target dye (e.g., Reactive Black-5).
    • Incubate the dye solution with the prepared PPO enzyme extract.
    • Allow the reaction to proceed for a set time (e.g., 90 to 120 minutes) at room temperature.
    • Measure decolorization by comparing the UV-Vis absorbance of the sample before and after treatment. Calculate the percentage of decolorization relative to an untreated control [4].
  • Key Experimental Factors:

    • pH: Enzymatic activity is highly pH-dependent. Laccase, for example, performs best at pH 5 [1].
    • Dye Structure: The efficiency of enzymatic decolorization can vary significantly with the dye's molecular structure and functional groups [1].

Troubleshooting Common Experimental Issues

The following workflow diagram outlines a systematic approach to diagnosing and resolving common problems in reactive dye removal experiments.

troubleshooting Troubleshooting Dye Removal Experiments start Start: Low Dye Removal Efficiency step1 Verify Dye Solution Preparation (Confirm concentration, pH, hydrolysis) start->step1 step2 Check Catalyst/Enzyme Activity (Characterize with XRD/FTIR, test activity assay) step1->step2 Preparation Correct end Problem Identified (Consult specific FAQ) step1->end Preparation Error step3 Review Reaction Conditions (Temperature, light source, oxidant concentration) step2->step3 Activity Confirmed step2->end Low Activity step4 Assess Interfering Substances (Check for scavengers, salinity, organics) step3->step4 Conditions Optimal step3->end Suboptimal Conditions step4->end step4->end Interference Detected

Frequently Asked Questions (FAQs)

  • Q1: My catalyst shows high efficiency in pure dye solutions but fails in real wastewater. Why?

    • A: Real wastewater contains various organic and inorganic scavengers (e.g., carbonates, chlorides, natural organic matter) that compete for the reactive oxygen species (ROS) or sulfate radicals (SO4•−) generated by your catalyst [5] [6]. Pre-treatment steps to remove scavengers or increasing catalyst/oxidant dosage may be necessary.
  • Q2: Why does my enzymatic treatment work well at a low pH but not at a neutral pH?

    • A: The activity of enzymes like laccase is highly dependent on the ionization state of their active site. Laccase, for instance, has an optimal activity at pH 5. At neutral or alkaline pH, the enzyme's structure and ability to bind substrate molecules can be compromised, leading to a significant drop in efficiency [1].
  • Q3: I am getting inconsistent results when replicating a photocatalytic degradation experiment. What could be wrong?

    • A: Inconsistency in photocatalysis often stems from variations in light intensity and catalyst morphology. Ensure a consistent and calibrated UV light source. The morphology of catalysts like ZIF-8 (e.g., leaf-like vs. dodecahedral) dramatically impacts performance by affecting electron-hole pair separation [3]. Always characterize each batch of synthesized catalyst.
  • Q4: The coagulation process generates a large amount of sludge. How can I mitigate this?

    • A: Sludge generation is a major drawback of chemical coagulation [6] [7]. Consider using bio-based coagulants like Moringa oleifera, which can be less voluminous. Alternatively, explore switching to a treatment method that does not produce sludge, such as advanced oxidation or photocatalytic degradation [1] [2].

I hope this technical support center provides a solid foundation for your experiments. The field of dye wastewater treatment is rapidly advancing, particularly in combining these methods (e.g., enzymatic pre-treatment followed by advanced oxidation) for enhanced efficiency [7].

References

optimizing current density for C.I. Reactive Black 3 electrocoagulation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Current Density in Electrocoagulation

What is Current Density? Current density (J) is the electrical current supplied per unit area of the electrode, typically expressed in Amperes per square meter (A/m²) or milliAmperes per square centimeter (mA/cm²). It is a critical parameter as it directly controls the rate of anode dissolution, which governs the production of metal coagulants (e.g., Al³⁺ or Fe²⁺) [1] [2].

Why is it Crucial for Dye Removal? The amount of metal cations released into the wastewater determines the formation of metal hydroxide flocs. These flocs are responsible for removing dyes through mechanisms like coagulation, adsorption, and co-precipitation [1]. Therefore, optimizing current density is essential for achieving high removal efficiency while managing energy costs and electrode consumption.

Optimization and Troubleshooting Guide

Here are answers to common questions and issues you might encounter when optimizing current density for your electrocoagulation experiments.

FAQ 1: What is a typical starting range for current density when treating azo dyes like Reactive Black? For azo dyes, a wide range of current densities has been explored. The table below summarizes operational parameters from studies on similar reactive and acid dyes, providing a reference for your initial experiments.

Dye Treated Electrode Material Current Density Range Key Finding / Optimal Value Source
Basic Red 46 Iron Tested up to 70 A/m² Optimal at 70 A/m² in a hybrid EC-Ozone system [3]
Mixture of 3 Azo Dyes Stainless Steel 40 - 100 A/m² Effective in a broad range; significant effect on Methyl Orange & Congo Red removal [4]
Reactive Black 5 Aluminium 10 - 30 mA/cm² (100 - 300 A/m²) Max. decolorization at 30 mA/cm² (300 A/m²) [5]
Acid Black 172 Aluminium ~208 - 2917 A/m² (0.5 - 3.5 A over 240 cm²) Optimal at ~833 A/m² (2 A) for 90.4% removal [6]
Acid Red 18, Brown 14, Orange 7 Not Specified 41.67 - 291.66 A/m² A key effective parameter; optimal value depends on dye type [7]

FAQ 2: What are the consequences of using a current density that is too low or too high?

  • Too Low: Inadequate current density results in insufficient coagulant production. This leads to slow and incomplete destabilization of dye molecules, causing low removal efficiency and potentially extending the required reaction time [1] [2].
  • Too High: Excessive current density can cause several issues:
    • High Energy Consumption & Operating Costs [7] [8].
    • Rapid Anode Consumption, increasing material costs [1].
    • Parasitic Reactions (e.g., oxygen evolution) that compete with the coagulant production reaction [2].
    • Possible particle restabilization due to an excessive amount of cations, which can reduce treatment efficiency [2].

FAQ 3: How do I systematically find the optimal current density for my specific setup? A one-variable-at-a-time approach is inefficient. The recommended methodology is to use Response Surface Methodology (RSM) [3] [4] [6]. The general workflow for this optimization is outlined below.

Start Define Experimental Goal Step1 1. Identify Key Factors (e.g., Current Density, pH, Time) Start->Step1 Step2 2. Design Experiments Using Central Composite Design (CCD) Step1->Step2 Step3 3. Run Experiments & Collect Response Data (Removal %, Energy Use) Step2->Step3 Step4 4. Build & Validate Statistical Model (ANOVA, R² check) Step3->Step4 Step5 5. Locate Optimum Conditions & Run Validation Test Step4->Step5 End Optimal Conditions Confirmed Step5->End

FAQ 4: My dye removal efficiency has plateaued or decreased despite high current. What could be wrong? This is a classic sign of operating beyond the optimal point. First, verify that you are not experiencing electrode passivation, where an oxide layer forms on the anode, hindering dissolution. Using alternating current (AC) or periodically switching electrode polarity can mitigate this [1]. Secondly, as mentioned in FAQ 2, very high current densities can be counterproductive. Refer to your RSM model or run a test at a moderately lower current to see if efficiency improves.

Key Experimental Protocols from Literature

For your experimental design, here are detailed methodologies from two studies that successfully optimized current density.

1. Protocol for a Hybrid Electrocoagulation-Ozonation System [3]

  • Objective: Optimize BR46 dye removal.
  • Design: Central Composite Design (CCD) in RSM.
  • Factors: Five variables, including current density.
  • Optimal Finding: A current density of 70 A/m² with iron electrodes, combined with ozone, achieved >90% removal. The model's adjusted R² was 0.9897, showing high reliability.

2. Protocol for Standalone Electrocoagulation [6]

  • Objective: Optimize decolorization of Acid Black 172.
  • Design: Central Composite Design (CCD) with 31 experimental runs.
  • Factors: Initial pH (4-10), initial dye concentration (0-600 mg/L), applied current (0.5-3.5 A), and reaction time (3-15 min).
  • Optimal Finding: Using aluminum electrodes, an applied current of 2 A (which translates to ~833 A/m² for a 240 cm² electrode area) for 9.16 minutes achieved 90.4% dye removal, closely matching the model prediction.

References

C.I. Reactive Black 3 degradation efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficiency Comparison of RB5 Degradation Methods

The table below summarizes the performance of various advanced oxidation processes (AOPs) and biological methods for degrading Reactive Black 5, based on experimental data from recent studies.

Treatment Method Classification Key Experimental Conditions Reported Efficiency Experimental Scale & Duration Key Findings/Notes
Bacterial Consortium [1] Biological Bacillus cereus, Proteus mirabilis, Stenotrophomonas maltophilia; static conditions; optimized via PBD/CCD ~98.6% decolorization Lab-scale, 24-72 hours Significant toxicity reduction in metabolites; effective under saline conditions.
Electrochemical Treatment [2] AOP / Chemical Not specified in excerpt 95-100% color removal Lab-scale Performance independent of pH; enhanced by salinity.
Coagulation (Moringa oleifera) [2] Physical-Chemical Moringa oleifera waste as coagulant 91-94% color removal Lab-scale Effective across pH 5-9; enhanced by salinity.
Wet-Air Oxidation (WAO) [3] AOP / Chemical 250°C, 180 minutes 77% TOC removal Lab-scale Most effective for mineralization (TOC removal) among compared AOPs.
UV/TiO2 (Photocatalytic) [3] AOP / Chemical 0.5 g/L TiO2, pH 3 71% TOC removal Lab-scale, 180 minutes Second most effective for mineralization after WAO.
Enzymatic (Laccase) [2] Biological pH 5 92-93% (chlorotriazine dye) Lab-scale Efficiency highly dependent on dye structure and hydrolysis.
Co@MXene/PMS [4] AOP / Chemical 1.0 g/L catalyst, 3 g/L PMS, pH 7, 25°C, 36 min 97.1% degradation Lab-scale Good recyclability (93.5% after 10 cycles); performance enhanced by NaCl.
ZIF-8 Photocatalyst [5] AOP / Chemical 1.0 g/L ZIF-8-F3, pH 11, UV 365 nm >95% degradation Lab-scale, 2 hours Leaf-like morphology most effective; high photostability and reusability.

Detailed Experimental Protocols

Here is a closer look at the methodologies for some of the most effective treatments.

Bacterial Consortium Degradation [1]
  • Isolation & Consortium Development: Bacteria were isolated from textile industry effluent using an enrichment culture technique in Mineral Salt (MS) medium with RB5 as the sole carbon source. A compatible consortium of Bacillus cereus, Proteus mirabilis, and Stenotrophomonas maltophilia was developed.
  • Optimization: Cultural and incubation conditions were statistically optimized using Plackett-Burman Design (PBD) and Central Composite Design (CCD).
  • Decolorization Assay: Decolorization efficiency was monitored by measuring the absorbance of the supernatant at the dye's maximum wavelength (λmax) after centrifugation. Efficiency was calculated as: [(Initial Absorbance - Final Absorbance) / Initial Absorbance] × 100.
  • Enzyme Activity: The role of key enzymes like NADH-DCIP reductase and azoreductase in breaking the azo bond was analyzed.
  • Toxicity Assessment: The reduction in toxicity of the degraded metabolites was confirmed through phytotoxicity (seed germination, root growth), biotoxicity (Artemia salina mortality), and cytotoxicity tests on human cells.
Electro-Fenton Process [3]
  • Reaction Setup: The process involves an electrochemical cell where hydrogen peroxide (H₂O₂) is electrogenerated at the cathode by the reduction of dissolved oxygen. A small concentration of Fe²⁺ is added to the solution.
  • Mechanism: The Fenton reaction occurs in the bulk solution, where Fe²⁺ reacts with H₂O₂ to produce highly oxidative hydroxyl radicals (•OH). The Fe³⁺ is subsequently reduced back to Fe²⁺ at the cathode, creating a catalytic cycle.
  • Procedure: The RB5 dye solution in a reactor is equipped with electrodes (e.g., carbon-PTFE O₂-fed cathode). Oxygen is bubbled through the solution, and a constant current or potential is applied. Samples are taken at intervals to measure decolorization and Total Organic Carbon (TOC) for mineralization.
Co@MXene Catalyzed Peroxymonosulfate (PMS) Activation [4]
  • Catalyst Synthesis: Co@MXene catalysts were prepared using a molten metal salt method, where CoCl₂ was used to etch the Ti₂AlN MAX phase, resulting in cobalt particles anchored on the MXene surface.
  • Degradation Procedure: A specified dosage of the Co@MXene catalyst (e.g., 1.0 g/L) is added to the RB5 dye solution. PMS (e.g., 3 g/L) is then added to initiate the reaction. The mixture is kept at a constant temperature (e.g., 25°C) with stirring.
  • Analysis: Samples are withdrawn at timed intervals, and the degradation of RB5 is monitored by the decrease in its characteristic absorbance peak using UV-Vis spectroscopy.

Technology Selection Workflow

The following diagram illustrates the decision-making logic for choosing a degradation technology based on the goals and constraints of the project, derived from the comparative data.

RB5_Degradation_Flowchart Start Goal: Degrade Reactive Black 5 Decision1 Primary Goal? Start->Decision1 A1 Maximize Speed & Mineralization Decision1->A1 A2 Eco-friendly & Toxicity Reduction Decision1->A2 A3 Catalyst Recyclability Decision1->A3 Decision2 pH Condition? A1->Decision2 Result3 Recommended Method: Optimized Bacterial Consortium A2->Result3 Result4 Recommended Method: Co@MXene/PMS (Stable over 10 cycles) A3->Result4 B1 Neutral pH Decision2->B1 B2 Acidic pH (e.g., pH 3) Decision2->B2 Result1 Recommended Method: Electrochemical Treatment or Co@MXene/PMS B1->Result1 Result2 Recommended Method: UV/TiO2 Photocatalysis B2->Result2

Key Insights for Researchers

  • Define Your Primary Objective: The choice of technology heavily depends on the primary goal. AOPs like Electro-Fenton and Co@MXene/PMS are excellent for rapid and complete destruction. In contrast, biological methods are superior for developing sustainable, low-energy processes that also address metabolite toxicity [3] [1] [4].
  • Consider the Operational Environment: The efficiency of some methods is pH-dependent. For instance, UV/TiO2 works best at acidic pH, while electrochemical and coagulation methods are effective across a wider pH range [2] [3]. The presence of salts like NaCl, often a complicating factor in wastewater, can actually enhance the performance of certain AOPs and biological treatments [2] [1].
  • Look Beyond Initial Decolorization: Decolorization indicates the breakdown of the azo bond but does not guarantee full mineralization (conversion to CO₂ and H₂O). Always check Total Organic Carbon (TOC) removal data and toxicity assays of the end products to ensure the treatment truly reduces environmental impact [3] [1].

References

C.I. Reactive Black 3 toxicity comparison with other dyes

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Characteristics Comparison

The table below summarizes the properties of RB5 and other dye classes based on the research.

Dye Name / Class Chemical Class Charge Key Toxicity Concerns Relative Persistence/Recalcitrance
Reactive Black 5 (RB5) Azo (Diazo) [1] [2] Anionic [2] Toxic to aquatic life, bacteria; cytotoxic to human cells (55.31% before treatment) [1] [3] High; complex structure, resistant to degradation [1]
Other Azo Dyes Azo [4] Varies Can be metabolized into toxic, mutagenic, or carcinogenic aromatic amines [5] High under aerobic conditions [4]
Anthraquinone Dyes Anthraquinone [6] Varies Carcinogenic, mutagenic; high resistance to degradation [6] Very high; fused aromatic rings [6]
Cationic Dyes (e.g., Methylene Violet, Methylene Blue) Triarylmethane, Thiazine [2] Cationic [2] Considered among the most toxic dye classes [2] Information Missing

Experimental Data on RB5 Degradation and Detoxification

A 2025 study provides quantitative data on the effectiveness of a bacterial consortium in degrading and detoxifying RB5 [1] [3]. The key findings are summarized below.

Toxicity Assay Type Test Organism/Cell Line Before Degradation After Degradation
Cytotoxicity Human breast epithelial cells 55.31% cytotoxicity [1] [3] 14.45% cytotoxicity [1] [3]
Acute Biotoxicity Artemia salina (brine shrimp) 86.7% mortality [1] [3] 23.3% mortality [1] [3]
Phytotoxicity Plant germination rate 40% germination rate [1] [3] 93.33% germination rate [1] [3]
Phytotoxicity Root growth inhibition 66.38% inhibition [1] [3] 21.38% inhibition [1] [3]

Detailed Experimental Protocols

Here are the methodologies from key studies on RB5 degradation, which can serve as reference protocols.

Protocol 1: Biodegradation by a Bacterial Consortium

This protocol details the use of a consortium of Bacillus cereus, Proteus mirabilis, and Stenotrophomonas maltophilia [1].

  • Bacterial Consortium Construction: Three bacterial species were isolated from textile industry effluents. Compatibility testing was performed before they were combined into a functional consortium [1].
  • Culture Conditions: The degradation was carried out in a Mineral Salt (MS) medium, with the dye as the primary carbon source. The process was optimized using statistical design (Plackett–Burman and Central Composite Design) and performed best under static conditions (98.56% decolorization) [1].
  • Analytical Methods:
    • Decolorization Efficiency: Measured by monitoring the decrease in absorbance of the dye solution using a spectrophotometer [1].
    • Enzyme Assays: Activities of key enzymes like NADH-DCIP reductase and azoreductase (for azo bond cleavage), as well as oxidative enzymes, were analyzed [1].
    • Metabolite Identification: The breakdown products were characterized using UV-Vis spectroscopy, FTIR, and GC-MS [1].
    • Toxicity Assays: As listed in the table above, toxicity was evaluated using plant seed germination, brine shrimp mortality, and cytotoxicity assays on human cell lines [1] [3].
Protocol 2: Coagulation using Tin-Based Coagulants

This chemical method uses tetravalent tin coagulants for RB5 removal [2].

  • Coagulants: Tin chloride (SnCl₄), Chitosan (Cs), and a hybrid composite of the two (CS@Sn) were tested [2].
  • Optimum Conditions for RB5: For SnCl₄, the optimum dosage was 20 mg Sn/L at pH 3.0, achieving 97.8% removal. The hybrid coagulant CS@Sn50% achieved 64.8% removal at 50 mg Sn/L and pH 3.0 [2].
  • Analytical Methods: Coagulant efficiency was confirmed using SEM, XRD, and FTIR techniques. Dye removal was quantified by measuring residual dye concentration in the water [2].

Experimental Workflow for Dye Toxicity Assessment

The following diagram outlines a general workflow for assessing dye toxicity and treatment efficacy, integrating elements from the protocols above.

cluster_1 Analysis & Evaluation Phase Start Start: Dye Toxicity Assessment P1 Select Treatment Method Start->P1 P2 Apply Treatment (e.g., Biodegradation, Coagulation) P1->P2 P3 Analyze Treatment Efficiency P2->P3 P4 Identify Degradation Metabolites P3->P4 P5 Conduct Toxicity Bioassays P4->P5 End Assess Overall Detoxification P5->End

Suggestions for Finding More Information

Since specific data on C.I. Reactive Black 3 is unavailable, I suggest you:

  • Verify the dye's nomenclature: Ensure "C.I. Reactive Black 3" is the standard and most commonly used identifier, as naming conventions can vary.
  • Search specialized databases: Look directly in chemical and toxicology databases like the US EPA ECOTOX Knowledgebase, PubChem, or TOXNET.
  • Broaden your search scope: You might find relevant data in older or more specialized studies on reactive dyes that is not immediately accessible through a general web search.

References

comparative study of C.I. Reactive Black 3 degradation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Reactive Dye Degradation Methods

The table below summarizes four advanced degradation methods for reactive dyes, highlighting their performance, optimal conditions, and key mechanisms.

Degradation Method Target Dye (Common Examples) Key Catalyst/Agent Optimal Conditions Degradation Efficiency / Rate Primary Active Species / Mechanisms

| Chemical AOP (Co@MXene/PMS) [1] | C.I. Reactive Red 195 | Cobalt-loaded MXene (Co@MXene) & Peroxymonosulfate (PMS) | Catalyst: 1.0 g/L PMS: 3 g/L pH: 7 Temp: 25 °C Time: 36 min | 97.1% degradation [1] | Sulfate radicals (SO₄•⁻), Hydroxyl radicals (•OH), Singlet oxygen (¹O₂) [1] | | Chemical AOP (Cu(II)/NaIO₄) [2] | Reactive Black 5 | Copper ions (Cu(II)) & Sodium Periodate (NaIO₄) | [Cu(II)]: 1.01 g/L [SPI]: 45 μM pH: 5.7 | >98% in 2 min (UV-assisted) [2] | IO₃• > ¹O₂ > •OH [2] | | Electrochemical AOP (CCDES) [3] | Reactive Yellow 145 Reactive Red 24:1 | Cu/FeOx-modified Carbon Cloth electrode | System: Cyclic Commutation Electrolyte: 50 mM Na₂SO₄ | RY145: 100% in 2.5 h RR24:1: 100% in 1 h [3] | Anodic oxidation & Cathodic electro-Fenton; •OH generation [3] | | Biological (Bacterial Consortium) [4] | Reactive Black 5 | Bacillus cereus, Proteus mirabilis, Stenotrophomonas maltophilia | Static (microaerophilic) conditions pH, temp, co-substrates optimized via PBD & CCD | 98.56% decolorization [4] | Enzymatic cleavage (Azoreductase, NADH-DCIP reductase); Oxidative enzymes [4] |

Detailed Experimental Protocols

Here are the fundamental experimental workflows for the key degradation methods cited above.

Chemical Advanced Oxidation: Co@MXene/PMS System [1]
  • Catalyst Synthesis: Co@MXene catalysts are synthesized using a molten metal salt method, where CoCl₂ reacts with the Ti₂AlN MAX phase, etching the Al layer and anchoring Co particles onto the MXene structure.
  • Degradation Procedure:
    • Prepare an aqueous solution of the target dye (e.g., 0.06 g/L RR195).
    • Adjust the initial pH of the solution to 7.
    • Add the Co@MXene catalyst at a concentration of 1.0 g/L to the solution.
    • Introduce Peroxymonosulfate (PMS) at a concentration of 3 g/L to initiate the reaction.
    • Maintain the reaction temperature at 25 °C with constant stirring.
    • Sample the reaction mixture at intervals (e.g., over 36 minutes) and monitor degradation spectrophotometrically.
Biodegradation: Bacterial Consortium [4]
  • Consortium Development: Isolate dye-degrading bacteria (e.g., Bacillus cereus, Proteus mirabilis, Stenotrophomonas maltophilia) from textile industry effluents. Combine them into a consortium after compatibility testing.
  • Culture Medium: Use a Mineral Salt (MS) medium or similar, with the target dye (e.g., RB5) as the primary carbon source.
  • Optimization: Employ statistical experimental designs like Plackett-Burman Design (PBD) and Central Composite Design (CCD) to optimize cultural conditions (e.g., pH, temperature, dye concentration, co-substrates).
  • Decolorization Assay:
    • Inoculate the pre-grown bacterial consortium into the dye-containing medium.
    • Incubate under static conditions (to create a microaerophilic environment crucial for azo bond breakage) at the optimized temperature (e.g., 35 °C).
    • Monitor decolorization by measuring the decrease in the absorbance at the dye's maximum wavelength over time (e.g., 72 hours).

Degradation Workflow Visualization

The following diagram illustrates the general workflow for developing and optimizing a biological degradation process for reactive dyes, integrating the key steps from the experimental protocols.

Start Start: Textile Effluent Sample A Isolation of Dye-Degrading Bacteria Start->A B Development of Bacterial Consortium A->B C Statistical Optimization (PBD/CCD) B->C D Biodegradation Experiment (Static Incubation) C->D E Analysis: Decolorization & Metabolites D->E End Toxicity Assessment E->End

The diagram below outlines the key mechanistic pathways involved in the advanced chemical oxidation of reactive dyes.

Catalyst Catalyst (e.g., Co@MXene) Activation Activation Catalyst->Activation Oxidant Oxidant (e.g., PMS, NaIO₄) Oxidant->Activation ROS Generation of Reactive Oxygen Species (ROS) Activation->ROS Dye Dye Molecule ROS->Dye Oxidative Attack Products Degradation Products (CO₂, H₂O, inorganic ions) Dye->Products

Key Insights for Your Research

  • Efficiency vs. Environmental Impact: Chemical and electrochemical AOPs often achieve faster and higher degradation rates [1] [3] [2]. Biological methods, while sometimes slower, are typically more eco-friendly, cost-effective, and can achieve complete detoxification [4] [5].
  • The Critical Role of Optimization: All high-performance systems, whether chemical or biological, rely on rigorously optimized parameters. The use of statistical design (e.g., RSM, PBD) is a key differentiator for achieving >98% efficiency [4] [2].
  • Mechanistic Differences: AOPs rely on powerful radicals to non-selectively oxidize dye molecules [1] [2]. Biodegradation often involves specific enzymatic pathways, starting with the reductive cleavage of the azo bond (-N=N-) by azoreductases [4] [6].

References

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Dates

Last modified: 07-20-2023

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